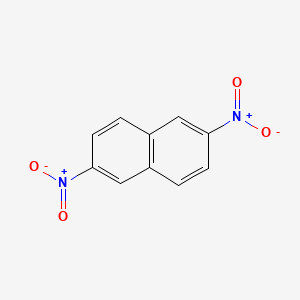
2,6-Dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄. It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO₂) attached to the 2nd and 6th positions of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dinitronaphthalene can be synthesized through the nitration of naphthalene. One common method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of 1-nitronaphthalene with nitrogen dioxide as the nitrating reagent. This method is preferred due to its mild reaction conditions and higher selectivity . The use of catalysts such as nickel acetate can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: The reduction of this compound yields 2,6-diaminonaphthalene.
Substitution: Depending on the substituent introduced, various substituted naphthalene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitronaphthalene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dinitronaphthalene primarily involves its ability to undergo nitration and reduction reactions. The nitro groups on the naphthalene ring make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1,5-Dinitronaphthalene: Similar in structure but with nitro groups at the 1st and 5th positions.
1,8-Dinitronaphthalene: Nitro groups at the 1st and 8th positions.
1,3-Dinitronaphthalene: Nitro groups at the 1st and 3rd positions.
Uniqueness: 2,6-Dinitronaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro groups affects the compound’s electronic properties and its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
24824-26-8 |
|---|---|
Molekularformel |
C10H6N2O4 |
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
2,6-dinitronaphthalene |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H |
InChI-Schlüssel |
WKHOVPDKOUCPSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


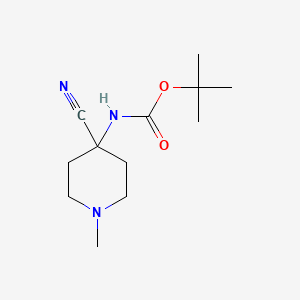
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
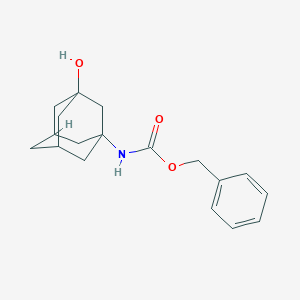
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
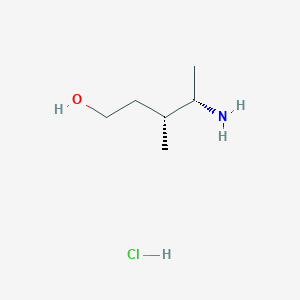
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
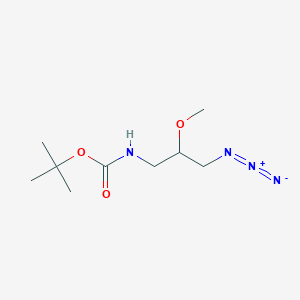
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
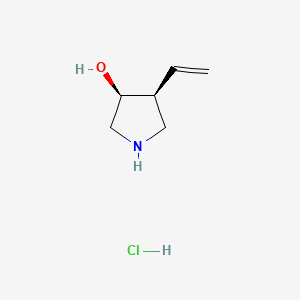
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
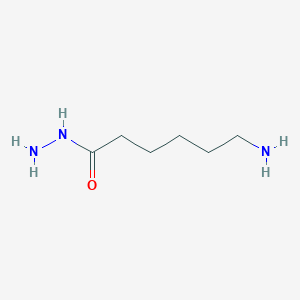
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)

